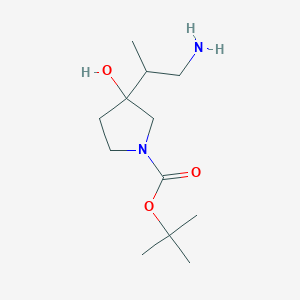

叔丁基3-(1-氨基丙烷-2-基)-3-羟基吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

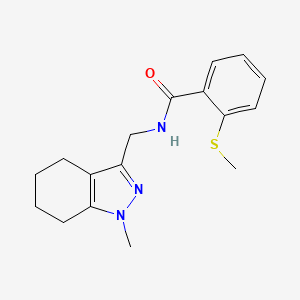

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate is a compound that is relevant in the synthesis of various pharmaceutically active substances. It is derived from pyrrolidine, which is a secondary amine and a five-membered lactam. The tert-butyl group is a common protecting group in organic synthesis, particularly for alcohols and carboxylic acids.

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was optimized, highlighting the potential for industrial preparation due to the mild reaction conditions and cost-effectiveness . Additionally, the synthesis of tert-butyl aminocarbonate, which can be used to acylate amines, was achieved by reacting hydroxylamine with excess di-tert-butyl dicarbonate . This demonstrates the versatility of tert-butyl-based compounds in synthetic applications.

Molecular Structure Analysis

The molecular structure and conformation of tert-butyl derivatives have been extensively studied. For example, the crystal and molecular structure of a tert-butyl-substituted cyclopropane carboxylic acid was determined by X-ray analysis, revealing intermolecular hydrogen bonds and hydrophobic channels between adjacent molecules . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl compounds undergo various chemical reactions. For instance, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates were synthesized via reaction with L-selectride, and subsequent reactions afforded trans isomers . The iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas with tert-butyl hydroperoxide in water resulted in tert-butoxylated and hydroxylated products . These reactions demonstrate the reactivity of tert-butyl compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of the compound. The conformational analysis of tert-butyl-substituted compounds often reveals multiple low-energy conformations, indicative of their flexibility and potential for various interactions . The thermal, X-ray, and DFT analyses provide insights into the stability and electronic properties of these compounds .

科学研究应用

心脏保护剂

该化合物已被探索为丙二酰辅酶A脱羧酶(MCD)的有效抑制剂,在缺血性心脏病的治疗中显示出巨大的潜力。其在改善大鼠心脏模型中的心脏效率和功能方面的功效表明其作为心脏保护剂的效用 (Jie Cheng et al., 2006).

对映选择性合成

研究还集中在其在2-取代3-氨基丙酸衍生物的对映选择性合成中的应用。这些衍生物在芳香族氨基酸的β-类似物的开发中发挥着关键作用,展示了该化合物在合成有机化学中的多功能性 (E. Arvanitis et al., 1998).

手性助剂应用

叔丁基3-(1-氨基丙烷-2-基)-3-羟基吡咯烷-1-羧酸酯在合成化学中用作手性助剂,促进对映体纯化合物的制备。该应用突出了其在复杂分子和药物合成中的重要性 (A. Studer et al., 1995).

氧化反应

该化合物参与氧化反应,特别是在芳基脲中与氮原子相邻的sp^3 C-H键的直接氧化中。该反应途径导致叔丁氧基化和羟基化产物的生成,证明了其在修饰复杂有机分子中的效用 (Ying Wei et al., 2011).

多组分反应

在钯催化的多组分反应中,该化合物有助于合成多取代氨基吡咯和双环类似物。这展示了其在促进复杂化学转化中的作用,扩展了可用于有机合成的工具包 (Guanyinsheng Qiu et al., 2017).

胺的酰化

此外,它已被用于合成叔丁基氨基碳酸酯,这是一种用于胺酰化的新型化合物。该应用强调了其在合成化学新型试剂开发中的相关性 (Robert B. Harris et al., 1983).

属性

IUPAC Name |

tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-9(7-13)12(16)5-6-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTBDNGNMYPSBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1(CCN(C1)C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2564650.png)

![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2564658.png)

![N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2564661.png)